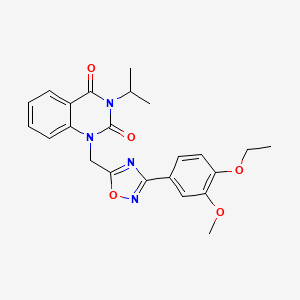

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c1-5-31-18-11-10-15(12-19(18)30-4)21-24-20(32-25-21)13-26-17-9-7-6-8-16(17)22(28)27(14(2)3)23(26)29/h6-12,14H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIPONMAVLIZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has attracted attention for its potential biological activities. This compound features a quinazoline core and an oxadiazole ring, which are known for their diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H26N4O5 with a molecular weight of 498.5 g/mol. Its structure includes an oxadiazole ring linked to a quinazoline derivative, which enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C28H26N4O5 |

| Molecular Weight | 498.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1105197-16-7 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Molecular Targets:

- Kinases and Proteases: The compound can inhibit the activity of specific enzymes involved in cell signaling and proliferation.

Pathways Involved:

- MAPK/ERK Pathway: It interferes with key signaling pathways that regulate cell growth and survival, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties.

Case Studies

-

Antibacterial Activity:

- A study demonstrated that derivatives of 1,3,4-oxadiazole showed broad-spectrum antibacterial activity against strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. These compounds not only inhibited planktonic growth but also prevented biofilm formation in a dose-dependent manner .

- Antifungal Activity:

- Cytotoxicity Studies:

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other similar compounds:

| Compound | Activity |

|---|---|

| 1-(3-Ethoxy-4-methoxyphenyl) derivatives | Antibacterial |

| Aryl/Heteroaryl derivatives | Antifungal |

| Amino derivatives | Antimicrobial |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

However, insights from related heterocyclic systems can be extrapolated:

Core Heterocyclic Frameworks

Quinazoline-2,4-dione derivatives (e.g., 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione ):

- 1,2,4-Oxadiazole-containing compounds (e.g., 4-(4-hydroxy-3-methoxybenzylidene-amino)-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione ): The oxadiazole ring contributes to rigidity and electronic effects, influencing binding affinity. Derivatives with aryl substitutions (e.g., 4-ethoxy-3-methoxyphenyl) may improve target selectivity .

Functional Group Contributions

- Methoxy groups are associated with enhanced electron-donating effects, which can stabilize interactions with aromatic residues in protein binding pockets .

Crystallographic and Computational Insights

- Structural Analysis: X-ray crystallography (e.g., using SHELX software ) reveals that similar compounds adopt planar conformations, facilitating stacking interactions. For example, 4-(4-hydroxy-3-methoxybenzylidene-amino)-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione exhibits a disordered structure with a mean C–C bond length of 0.004 Å .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step pathways starting from quinazoline and oxadiazole precursors. Critical steps include:

- Coupling reactions : Oxadiazole formation via cyclization of acylhydrazides with nitriles under reflux conditions (e.g., DMF, 80–100°C) .

- Functional group protection : Methoxy and ethoxy groups on the phenyl ring require protection during reactive steps to prevent undesired side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/methanol) to isolate the final product .

- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural elucidation :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity, particularly for the oxadiazole and quinazoline moieties .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₅N₅O₅: 488.1932) .

- Purity assessment :

- HPLC with UV detection (λ = 254 nm) ensures >95% purity .

- Elemental analysis (C, H, N) matches theoretical values within ±0.4% .

Q. How do structural features influence its biological activity?

- Quinazoline core : Acts as a kinase-binding scaffold, with the 2,4-dione group enhancing hydrogen bonding to ATP-binding pockets .

- Oxadiazole moiety : Improves metabolic stability and membrane permeability .

- Substituent effects :

- 4-Ethoxy-3-methoxyphenyl : Electron-donating groups modulate electronic properties, affecting receptor binding .

- Isopropyl group : Hydrophobic interactions enhance target affinity .

Q. How can solubility and stability be assessed for in vitro studies?

- Solubility :

- Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C .

- UV-Vis spectroscopy : Quantify concentration via absorbance at λ_max (~280 nm) .

- Stability :

- pH stability : Incubate in buffers (pH 1–10) for 24h; monitor degradation via HPLC .

- Thermal stability : TGA/DSC analysis determines decomposition temperature (>200°C typical for oxadiazoles) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Design of Experiments (DOE) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., pyridine vs. triethylamine) to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% for oxadiazole cyclization .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution in quinazoline functionalization .

Q. What strategies are used to analyze structure-activity relationships (SAR)?

- Systematic substitution :

- Replace 4-ethoxy-3-methoxyphenyl with halogenated or nitro-substituted analogs to assess electronic effects on kinase inhibition .

- Modify the isopropyl group to cyclopropyl or tert-butyl to study steric impacts .

- Biological assays :

- Kinase inhibition profiling : Screen against EGFR, VEGFR-2, and PI3Kα at 1–10 μM concentrations .

- Computational docking : Use AutoDock Vina to predict binding poses in kinase domains (PDB: 1M17) .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity, HEK293 for kinase assays) and controls (e.g., staurosporine) .

- Validate IC₅₀ values via dose-response curves (n ≥ 3 replicates) .

Q. What methodologies elucidate the compound’s mechanism of action?

- Kinase activity assays : Measure ATPase activity using malachite green phosphate detection .

- Western blotting : Assess downstream signaling (e.g., ERK phosphorylation in cancer cells) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .

Q. How can computational modeling guide derivative design?

- QSAR models : Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .

- ADMET prediction : SwissADME predicts bioavailability, BBB penetration, and CYP450 interactions .

Q. What comparative analyses are relevant against structural analogs?

- Bioisosteric replacement : Compare oxadiazole with 1,3,4-thiadiazole or 1,2,3-triazole analogs for potency and toxicity .

- Pharmacophore mapping : Align key features (H-bond acceptors, hydrophobic regions) with reference inhibitors (e.g., gefitinib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.